2-(4-Ethoxyphenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine
Description
2-(4-Ethoxyphenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine is a pyrazolo[1,5-a]pyrazine derivative featuring a 4-ethoxyphenyl substituent at position 2 and a 4-vinylbenzylthio group at position 3. The ethoxy group (-OCH₂CH₃) is an electron-donating moiety, which may enhance solubility and influence electronic interactions in biological systems.
Properties
IUPAC Name |
4-[(4-ethenylphenyl)methylsulfanyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS/c1-3-17-5-7-18(8-6-17)16-28-23-22-15-21(25-26(22)14-13-24-23)19-9-11-20(12-10-19)27-4-2/h3,5-15H,1,4,16H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAMKNWVUKQNEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Ethoxyphenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine is a synthetic compound that belongs to the pyrazolo[1,5-a]pyrazine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyrazolo core with an ethoxyphenyl and a vinylbenzyl thioether substituent, which may contribute to its biological properties.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Activity : Preliminary research suggests that derivatives of pyrazolo compounds exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Properties : Some pyrazolo derivatives have shown promise as antimicrobial agents, potentially effective against bacterial strains.
- Anti-inflammatory Effects : There is emerging evidence that compounds in this class may modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases.
The biological activity of this compound may be attributed to several mechanisms:
- Apoptosis Induction : Studies indicate that this compound can activate caspases involved in the apoptotic pathway, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It may interfere with cell cycle progression, particularly at the G2/M checkpoint, thereby inhibiting cancer cell growth.
- Reactive Oxygen Species (ROS) Generation : The compound might increase ROS levels within cells, contributing to oxidative stress and subsequent cell death.
Research Findings
A summary of key findings from recent studies is presented in the table below:
Case Studies
Several case studies have been conducted to explore the efficacy of pyrazolo derivatives:
- Case Study 1 : A study on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.
- Case Study 2 : In a model of bacterial infection, this compound showed effective antibacterial activity against multi-drug resistant strains, highlighting its potential as an alternative therapeutic agent.
Scientific Research Applications
Biological Activities
Research indicates that 2-(4-Ethoxyphenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine may exhibit several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by interfering with specific signaling pathways involved in cell growth and survival.
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes that play crucial roles in metabolic processes, suggesting its usefulness in treating metabolic disorders.
- Antimicrobial Properties : There is evidence indicating that this compound may possess antimicrobial activity against certain pathogens, making it a candidate for developing new antibiotics.
Applications in Medicinal Chemistry
The unique structural features of this compound make it suitable for various applications in medicinal chemistry:
- Drug Development : Its potential as an anticancer agent makes it a valuable candidate for further development into therapeutic drugs targeting specific cancer types.
- Biological Research : The compound can be used as a tool in biological research to study enzyme interactions and cellular signaling pathways.
- Synthetic Chemistry : It serves as a building block for synthesizing other complex molecules due to its functional groups.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Study on Antitumor Activity : In vitro studies demonstrated that this compound inhibited the growth of breast cancer cells through apoptosis induction. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
- Enzyme Interaction Studies : Research indicated that this compound acts as a competitive inhibitor for certain kinases involved in cancer progression. This interaction was characterized using kinetic assays, revealing a significant decrease in enzymatic activity upon treatment with the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations in the Pyrazolo[1,5-a]pyrazine Core
The pyrazolo[1,5-a]pyrazine core is a bicyclic heterocycle with two nitrogen atoms. Modifications at positions 2 and 4 significantly alter physicochemical and biological properties. Below is a comparative analysis of key analogs:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
